molecular formula C17H15N3OS B5707663 N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Cat. No.: B5707663
M. Wt: 309.4 g/mol
InChI Key: NZIOBSGZAKNCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. A common route might include the reaction of a cyclopropylamine with a phenyl-substituted thienyl ketone, followed by cyclization with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or phenyl rings.

    Reduction: Reduction reactions could target the pyrazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal applications, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-phenyl-3-(2-furyl)-1H-pyrazole-5-carboxamide
  • N-cyclopropyl-1-phenyl-3-(2-pyridyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide may exhibit unique properties due to the presence of the thienyl group, which can influence its electronic and steric characteristics, potentially leading to distinct biological activities compared to its analogs.

Properties

IUPAC Name

N-cyclopropyl-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(18-12-8-9-12)15-11-14(16-7-4-10-22-16)19-20(15)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIOBSGZAKNCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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